1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Catalog No.
S11281480
CAS No.
M.F
C17H25ClN2
M. Wt
292.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Product Name

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cyclohexylpiperazine

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

InChI

InChI=1S/C17H25ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2

InChI Key

NGKRWFPGCVYVKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine is a chemical compound characterized by its unique structure that includes a piperazine ring, a cyclohexyl group, and a chlorobenzyl substituent. Its molecular formula is C16H22ClN2, and it has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of the chlorobenzyl group contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with various receptors in the body.

Typical of piperazine derivatives:

  • Oxidation: The piperazine nitrogen can be oxidized, potentially forming N-oxides.
  • Substitution Reactions: The chlorine atom in the chlorobenzyl moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction: The compound may also undergo reduction reactions, particularly at the carbon centers adjacent to the nitrogen atoms.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine exhibits notable biological activity, particularly as a ligand for various neurotransmitter receptors. It has been studied for its potential effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders. Preliminary studies suggest that this compound may possess anxiolytic and antidepressant properties, making it a candidate for further pharmacological exploration.

The synthesis of 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine typically involves several steps:

  • Formation of the Piperazine Ring: Starting from cyclohexylamine and an appropriate dihaloalkane or similar precursor, the piperazine ring can be formed through cyclization.
  • Chlorobenzyl Substitution: The piperazine derivative is then reacted with 2-chlorobenzyl chloride in the presence of a base (such as sodium hydroxide) to facilitate nucleophilic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics.
  • Research: In studies exploring receptor interactions and signaling pathways related to mood disorders.
  • Chemical Biology: As a tool compound for investigating the roles of specific receptors in various physiological processes.

Studies have indicated that 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine interacts with serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. These interactions may modulate neurotransmitter release and influence behavioral outcomes in animal models. Further research is needed to elucidate its mechanism of action fully and potential side effects.

Several compounds share structural similarities with 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-CyclohexylpiperazineCyclohexyl group attached to piperazineLacks the chlorobenzyl moiety; primarily studied for σ receptor interactions .
4-ChlorobenzylpiperazineChlorobenzyl group attached to piperazineSimilar substitution but without cyclohexane; used in neuropharmacology.
1-(4-Fluorobenzyl)-4-cyclohexylpiperazineFluorobenzyl instead of chlorobenzylInvestigated for enhanced receptor affinity due to fluorine substitution .

These compounds highlight the structural diversity within piperazine derivatives while emphasizing the unique role of the chlorobenzyl group in influencing biological activity and receptor interactions.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

292.1706265 g/mol

Monoisotopic Mass

292.1706265 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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